molecular formula C20H24N4O B5672686 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-pyrimidinyl)-1,4-diazepane

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5672686
M. Wt: 336.4 g/mol
InChI Key: JRJVEJHHEWGODC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant due to their complex molecular structures and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For example, Alonso et al. (2020) described the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, demonstrating intricate organic synthesis methodologies relevant to our compound of interest (Alonso et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, the study by Peori et al. (2005) provides insights into the structural characterization of similar compounds, highlighting the importance of molecular conformation and crystal packing in determining their properties (Peori et al., 2005).

Chemical Reactions and Properties

These compounds often exhibit unique reactivity due to their structural features. For example, Fesenko et al. (2015) discussed the diastereoselective formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, demonstrating the compound's reactivity and the influence of structural elements on its chemical behavior (Fesenko et al., 2015).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure play a crucial role in the characterization of these compounds. Studies like those by Li et al. (2012) offer valuable insights into these aspects through detailed analysis (Li et al., 2012).

Chemical Properties Analysis

Chemical properties such as acidity/basicity, reactivity towards various reagents, and stability under different conditions are vital for understanding the compound's behavior in chemical reactions. The works of researchers like Sharma et al. (1997) provide a foundation for understanding these properties in similar compounds (Sharma et al., 1997).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-19(15-17-8-7-16-5-1-2-6-18(16)17)23-11-4-12-24(14-13-23)20-21-9-3-10-22-20/h1-3,5-6,9-10,17H,4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJVEJHHEWGODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2CCC3=CC=CC=C23)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(2-pyrimidinyl)-1,4-diazepane

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